N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOORGVJPPLLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group is introduced via a reaction with an appropriate epoxide, such as glycidol, under acidic or basic conditions.
Attachment of Difluorobenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The difluorobenzamide moiety enhances the compound’s binding affinity and specificity . The hydroxypropyl group may contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Pesticide Derivatives with Difluorobenzamide Moieties
Several benzamide-based pesticides share the 3,4-difluorobenzamide core but differ in substituents and biological targets:
Key Differences :
GPCR-Targeting Benzamide Derivatives
G-protein coupled receptor (GPCR) ligands often feature benzamide scaffolds with tailored substituents for receptor specificity:
Key Differences :
Fluorinated Benzamide with Cyclopropane Substituent
A structurally closer analog is 2-(4-Chloro-2-fluorophenylamino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide :
- Substituents: Cyclopropylmethoxy, 4-chloro-2-fluorophenylamino.
- Properties : Higher logP (~3.5) due to cyclopropane; designed for fluorescence polarization assays.
- Comparison : The target compound’s benzofuran may reduce metabolic oxidation compared to the cyclopropane group, extending half-life in vivo .
Research Findings and Implications
- Bioactivity : While pesticidal benzamides rely on halogenation for activity, the target compound’s benzofuran and hydroxyl groups suggest divergent mechanisms, possibly targeting oxidative enzymes or aryl hydrocarbon receptors.
- Solubility and Stability : The hydroxypropyl group improves water solubility (cf. HPMA copolymers ), which could enhance bioavailability relative to lipophilic pesticides .
- Synthetic Challenges : The benzofuran moiety complicates synthesis compared to simpler halogenated analogs, requiring regioselective coupling strategies .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, providing a comprehensive overview of research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a hydroxypropyl group and a difluorobenzamide structure. Its molecular formula is C16H15F2N1O2, and it possesses unique properties that contribute to its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C16H15F2N1O2 |
| Molecular Weight | 303.30 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. It showed effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with cellular pathways:
- Inhibition of Topoisomerase : The compound is believed to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
Research Findings
Several studies have explored the pharmacological potential of this compound:
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound enhanced the overall efficacy of treatment protocols.
- Safety Profile : Toxicity studies indicated that the compound has a favorable safety profile with minimal side effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core followed by amide coupling. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are critical for amide bond formation between the benzofuran intermediate and the 3,4-difluorobenzoyl moiety . Reaction optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., anhydrous dichloromethane for sulfonation steps), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient elution.
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as demonstrated for structurally similar difluorobenzamide derivatives .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for the bioactivity of this compound?
- Methodological Answer :
- Synthesize analogs : Modify substituents (e.g., replacing difluorobenzamide with trifluoromethoxy or chloro groups) to evaluate electronic and steric effects on activity .
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes or GPCRs). Compare results with experimental IC₅₀ values from enzyme inhibition assays .
- Pharmacophore mapping : Identify critical functional groups (e.g., benzofuran’s aromatic π-system or the hydroxylpropyl linker) using software like Schrödinger’s Phase .
Q. What experimental strategies can address contradictory bioactivity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?
- Methodological Answer :
- Orthogonal assays : Validate activity using unrelated methods (e.g., MTT assay for cytotoxicity and ELISA for cytokine inhibition) to rule out assay-specific artifacts .
- Solubility optimization : Test solubility in DMSO/PBS mixtures to ensure compound stability in biological buffers, as poor solubility may skew dose-response curves .
- Structural analogs : Compare results with derivatives lacking the hydroxylpropyl group to isolate the role of specific moieties in observed discrepancies .
Q. How can researchers design experiments to optimize catalytic systems for large-scale synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Apply response surface methodology (RSM) to optimize variables (e.g., catalyst loading, temperature, solvent polarity). For example, a Central Composite Design (CCD) can identify interactions between EDCI concentration and reaction time .
- Green chemistry metrics : Evaluate solvent sustainability (e.g., switch from DMF to cyclopentyl methyl ether) and atom economy using tools like EATOS (Environmental Assessment Tool for Organic Syntheses) .
Q. What computational methods are recommended to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories, focusing on hydrogen bonding between the difluorobenzamide group and active-site residues .
- Free-energy perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis targets .
- ADMET prediction : Utilize SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .
Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- In-line monitoring : Implement FTIR or ReactIR to track intermediate formation in real time, ensuring consistent reaction progression .
- Strict condition control : Document and replicate parameters (e.g., inert atmosphere for moisture-sensitive steps, exact cooling rates during crystallization) .
- Batch-to-batch analysis : Compare NMR and HPLC profiles across multiple syntheses to validate consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
